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AMG 319 Profile and Trial Snapshot

The table below summarizes the core characteristics and available data for AMG 319 from the Phase Ila trial

NCT02540928 [1] [2].

Attribute

Details for AMG 319

Drug Class

Mechanism of
Action

Tested Setting

Clinical Phase

Primary Endpoint

Key Efficacy Signal

Key Safety Finding

PI13Kd inhibitor (oral targeted therapy) [1] [2]

Inhibits PI3Kd protein, abrogating Treg-mediated immunosuppression to
augment CD8+ T-cell anti-tumor activity [2]

Neoadjuvant (pre-surgical) in resectable HNSCC [1]
Phase lla (Trial Terminated) [1] [2]
Change in CD8+ effector T cell numbers in tumor tissue [1]

One patient with a T1 oral cavity SCC achieved a complete pathological
response [2]

Significant immune-related toxicities (rash, diarrhoea/colitis) led to early
discontinuation in 9 of 22 patients; AEs were manageable with treatment
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Attribute Details for AMG 319

withdrawal and support [2]

Pharmacodynamic
Data

Target engagement confirmed via reduction in pAkt levels (51.6-88.9%
inhibition 4h post-dose) [2]

Comparative Landscape of HNSCC Systemic Therapies

This table places AMG 319 in context with other classes of therapies used in HNSCC. Note that comparisons

are indirect due to differences in trial designs and stages of development.

Therapy Class

Example Agents

Mechanism of Action

Typical Settings & Efficacy
Notes

PI3Kd Inhibitor

Immune
Checkpoint
Inhibitors (Anti-
PD-1)

Induction
Chemotherapy

Neoadjuvant
Immunotherapy
Combos

AMG 319

Pembrolizumab,
Nivolumab

Platinum-based
regimens

Anti-PD-(L)1 +
Chemotherapy

Targets PI3Kd to disrupt
Treg function and enhance
CD8+ T-cell activity in
tumor microenvironment

[1] [2]

Blocks PD-1 on T-cells to
restore anti-tumor
immunity [3] [4]

Cytotoxic chemotherapy to
kill rapidly dividing cells [5]

Combines immune
activation with direct tumor
cell killing [5]

Neoadjuvant. Early-phase data
shows on-target
immunomodulatory effect but
significant toxicity, limiting
development [2].

Recurrent/Metastatic (1st &
2nd line), Perioperative.
Standard of care with proven
survival benefit [5] [3] [4].

Prior to surgery/radiotherapy.
Shows marginal locoregional
control benefits but limited

impact on overall survival [5].

Neoadjuvant. Achieves
pathological complete
response (pCR) rates of 26.7-
30.1% [5].
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Detailed Experimental Protocol from AMG 319 Trial

For scientific evaluation, here are the key methodological details from the AMG 319 trial [1] [2]:

e Trial Design: Randomized, double-blind, placebo-controlled Phase lla neoadjuvant "window-of-
opportunity" study.

¢ Patient Population: 54 patients with operable HNSCC (HPV+ or -) of hypopharynx, oropharynx, oral
cavity, supraglottis, or larynx. Patients had ECOG 0/1 and adequate organ function.

¢ Intervention: Patients randomized 2:1 to receive oral AMG 319 (400 mg once daily) or placebo for 20
to 29 days immediately before planned resection surgery.

¢ Primary Endpoint Assessment: Changes in tumor-infiltrating immune cell density (e.g., CD8+ T
cells) were measured by comparing tumor tissue collected at baseline (screening) and during surgery
[1].

e Pharmacodynamic Assessment: PI3Kd target inhibition was confirmed via a pAkt assay performed
on patient samples collected on day 1 and day 15, 4 hours post-dosing [2].

e Systemic Immune Function: Humoral and cellular immune responses to a tetanus vaccine were
employed to confirm non-tumor immunocompetence [2].

AMG 319 Mechanism of Action

The following diagram illustrates the proposed mechanism of action of AMG 319 in the tumor

microenvironment, based on trial data [1] [2].
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The diagram shows how AMG319 inhibits the PI3K$ protein, leading to Treg depletion and enhanced CD8+
T-cell activity [1] [2].

Interpretation and Future Directions

The data indicates that while AMG 319 successfully engaged its target and demonstrated a proof-of-concept
immunomodulatory effect, its clinical development in HNSCC was likely halted due to a narrow therapeutic
window [2]. The significant incidence of immune-related adverse events, while manageable, posed a

challenge for its use in the pre-surgical setting.

For researchers, this case highlights:
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e The Promise of Treg-Targeting: Modulating regulatory T-cells remains a valid strategy for
overcoming immunosuppression in HNSCC.

¢ The Toxicity Hurdle: Achieving a balance between effective Treg depletion and acceptable toxicity is
a key challenge for this class of drugs.

Future efforts may focus on next-generation PI3K§ inhibitors with improved safety profiles, alternative

dosing schedules, or strategies to identify patient subgroups most likely to benefit from this mechanism.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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